2-Methyl-2,3-dihydrobenzofuran-4-amine
Overview
Description
“2-Methyl-2,3-dihydrobenzofuran-4-amine” is a chemical compound that belongs to the class of compounds known as 2,3-dihydrobenzofurans . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance . It has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9 (8)10-7/h2-5,7H,6H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, it is known that 2,3-dihydrobenzofurans can be involved in various chemical reactions .
Scientific Research Applications
Role in Breast Cancer Research
2-Methyl-2,3-dihydrobenzofuran-4-amine, as part of the broader class of heterocyclic amines (HAs), has been studied in relation to breast cancer. Experimental studies suggest that HAs found in cooked meats may contribute to DNA adducts in the mammary gland, potentially implicating these compounds as etiological agents in human breast cancer. This highlights the significance of dietary factors and their metabolic byproducts in the incidence of mammary gland cancer (Snyderwine, 1994).
Environmental Persistence and Impact
The environmental fate and behavior of compounds like this compound, particularly parabens (structurally related compounds), have been extensively reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface water and sediments. This underscores the need for comprehensive studies on their stability, degradation pathways, and potential impact on ecosystems (Haman et al., 2015).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing a significant challenge for wastewater treatment. Advanced oxidation processes (AOPs) show promise in effectively mineralizing nitrogen-containing compounds and improving overall treatment efficacy. Studies have emphasized the importance of optimizing conditions for these AOPs to effectively degrade compounds, including those related to this compound (Bhat & Gogate, 2021).
Amine-Functionalized Metal-Organic Frameworks
Amine-functionalized metal-organic frameworks (MOFs) present a promising field of research, especially for applications like CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These frameworks demonstrate significant potential not only in gas separation but also in catalysis, indicating a broader application spectrum for amine-functionalized compounds (Lin, Kong, & Chen, 2016).
Potential in Flavor Enhancement in Foods
Certain branched aldehydes, deriving from amino acids, are significant flavor compounds in various foods. Understanding the metabolic pathways for the formation and degradation of these compounds is crucial for controlling their levels, optimizing flavor, and potentially harnessing derivatives of compounds like this compound in the food industry (Smit, Engels, & Smit, 2009).
Renewable Feedstock for Nitrogen-Containing Derivatives
Explorations into using soybean oil, a renewable feedstock, to produce a range of nitrogen-containing derivatives, including those related to this compound, have shown promising industrial potential. This approach offers a pathway to valuable functionalized bio-based compounds, which can be applied in polymer chemistry and as surface-active agents (Biswas et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, which include this compound, have been found to exhibit antimicrobial activity
Mode of Action
It’s known that the antimicrobial activity of benzofuran derivatives can be influenced by the nature of the substituent at the 4-position . In the case of 2-Methyl-2,3-dihydrobenzofuran-4-amine, the presence of an amine group at this position may contribute to its interaction with its targets.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death .
Pharmacokinetics
Its molecular weight of 14919 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential antimicrobial activity, it may lead to the inhibition of growth or death of microbes .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydrobenzofuran-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their function. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets . This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCQIAXBTUSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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